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molecular formula C15H15FO B8526488 2-(2-Fluoro-biphenyl-4-yl)propanol

2-(2-Fluoro-biphenyl-4-yl)propanol

Cat. No. B8526488
M. Wt: 230.28 g/mol
InChI Key: NLBGXOCRURRFJX-UHFFFAOYSA-N
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Patent
US09212155B2

Procedure details

To a chilled (0° C.) solution of 2-(2-fluoro-biphenyl-4-yl)propionic acid in THF was added isobutyl chloroformate followed by dropwise addition of TEA. The resulting white slurry was allowed to stir for 1 hour and then diluted with THF (50 mL) and filtered. The filter cake was washed with additional THF (50 mL) and the filtrate was concentrated to approximately 50 mL using a rotary evaporator. The concentrated filtrate was then stirred at −20° C. and a solution of NaBH4 in H2O (20 mL) was dropwise added over a period of 15 minutes. The resulting suspension was stirred for 2 hours at 0° C., diluted with water (200 mL), and extracted with ethyl acetate (2×100 mL). The ethyl acetate layers were combined and washed with 1.0 N HCl solution (100 mL) followed by a 5% bicarbonate solution wash (100 mL). The ethyl acetate solution was then concentrated to an oily residue of 2-(2-fluoro-biphenyl-4-yl)propanol (4.47 g, 95% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:12])[C:9](O)=[O:10])[CH:5]=[CH:4][C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.ClC(OCC(C)C)=O.C(OCC)(=O)C>C1COCC1>[F:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:12])[CH2:9][OH:10])[CH:5]=[CH:4][C:3]=1[C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)C(C(=O)O)C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
followed by dropwise addition of TEA
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with additional THF (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to approximately 50 mL
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
STIRRING
Type
STIRRING
Details
The concentrated filtrate was then stirred at −20° C.
ADDITION
Type
ADDITION
Details
a solution of NaBH4 in H2O (20 mL) was dropwise added over a period of 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred for 2 hours at 0° C.
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
washed with 1.0 N HCl solution (100 mL)
WASH
Type
WASH
Details
wash (100 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)C(CO)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.47 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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